Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester

Catalog No.
S14475760
CAS No.
50793-28-7
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
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Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester

CAS Number

50793-28-7

Product Name

Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester

IUPAC Name

ethyl 4-(4-methoxyphenoxy)benzoate

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-3-19-16(17)12-4-6-14(7-5-12)20-15-10-8-13(18-2)9-11-15/h4-11H,3H2,1-2H3

InChI Key

AYIXVUWHOMPBCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC

Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester, also known as ethyl p-anisate or ethyl 4-methoxybenzoate, is a chemical compound with the molecular formula C10H12O3C_{10}H_{12}O_{3} and a molecular weight of approximately 180.20 g/mol. This compound features a benzoic acid moiety substituted with a methoxyphenoxy group at the para position. Its structure can be represented as follows:

  • IUPAC Name: Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester
  • CAS Registry Number: 94-30-4
  • Structural Formula:
    C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}

Benzoic acid derivatives like this compound are commonly used in various applications due to their pleasant aroma and flavor, making them popular in the fragrance and food industries.

Typical of esters and aromatic compounds. Notable reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, this ester can hydrolyze to yield benzoic acid and ethanol.
  • Transesterification: It can react with different alcohols to form new esters.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions at the ortho or para positions due to the electron-donating effect of the methoxy group.

These reactions are fundamental in synthetic organic chemistry for modifying the compound or using it as an intermediate.

Benzoic acid derivatives exhibit various biological activities. Ethyl p-anisate has been studied for its potential antimicrobial properties and has shown effectiveness against certain pathogens. Additionally, compounds with similar structures have been reported to possess antioxidant and anti-inflammatory activities. Research indicates that such compounds may influence metabolic pathways, making them subjects of interest in pharmacological studies.

Several synthetic routes have been developed for producing benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester:

  • Esterification Reaction: The most common method involves the reaction of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Ullmann Reaction: This method employs copper-catalyzed coupling of phenolic compounds with aryl halides to form ether linkages, which can then be esterified.
  • Direct Alkylation: In some cases, direct alkylation of phenolic compounds may be used to introduce the ethyl group.

These methods highlight the versatility of synthetic approaches available for this compound.

Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester has various applications across different fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.
  • Fragrance Industry: Serves as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity.

Its unique properties make it valuable in both industrial and research applications.

Studies on the interactions of benzoic acid derivatives with biological systems have revealed insights into their mechanisms of action. For instance:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes involved in inflammatory processes.
  • Cell Proliferation Effects: Research indicates that certain analogs may affect cell growth and differentiation, suggesting potential roles in cancer therapy.

These findings underscore the importance of understanding how such compounds interact at a molecular level.

Several compounds share structural similarities with benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl p-ethoxybenzoateEsterContains an ethoxy group instead of methoxy
Ethyl p-hydroxybenzoateEsterHydroxyl group provides different reactivity
Ethyl p-nitrobenzoateEsterNitro group introduces electron-withdrawing effects
Ethyl p-chlorobenzoateEsterChlorine substituent affects solubility

The uniqueness of benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester lies in its specific methoxy substitution pattern which influences its biological activity and physical properties compared to these similar compounds.

Nucleophilic Aromatic Substitution Strategies in Ether Linkage Formation

Nucleophilic aromatic substitution (S~N~Ar) has emerged as a robust method for forming the phenoxy ether moiety in benzoic acid derivatives. Traditional S~N~Ar requires electron-deficient aryl halides, but recent innovations leverage radical intermediates to activate electron-rich substrates. For example, phenoxyl radicals generated via Fe(III)-mediated oxidation enhance the electrophilicity of fluorophenols, enabling substitution with carboxylate nucleophiles (Figure 1A). This strategy overcomes the inherent limitations of S~N~Ar on electron-rich arenes, where σ~p~ values below -0.37 typically hinder reactivity.

Key advancements include the use of potassium ferricyanide and tert-butoxide base to generate phenoxyl radicals from 4-fluoro-2,6-dimethylphenol, which subsequently reacts with benzoic acid derivatives (Figure 1B). The radical’s spin density localizes on the oxygen atom, acting as a strong electron-withdrawing group (EWG) to polarize the aromatic ring. This allows nucleophilic attack at the para position relative to the radical site, yielding 4-phenoxybenzoic acid intermediates. Substrates with ortho substituents (e.g., methyl, allyl) are tolerated, though steric effects reduce yields (46–61%) compared to unhindered analogs (83–90%).

Table 1: Substituent Effects on S~N~Ar Yields

Phenol SubstituentYield (%)
4-Fluoro (model)83
2-Allyl46
2-Phenyl61
4-Chloro90
4-Hydroxy75

The radical chain mechanism propagates via hydrogen atom transfer between the phenoxyl radical and another phenol molecule, ensuring catalytic turnover. Computational studies confirm a concerted substitution pathway with a 20 kcal/mol lower barrier for radical-activated substrates compared to closed-shell analogs.

Transition Metal-Catalyzed Cross-Coupling Approaches for Phenoxy Group Installation

Transition metal catalysis offers complementary routes to install phenoxy groups. Palladium-based systems employing biarylphosphine ligands, such as tBuBrettPhos, enable hydroxylation of aryl halides at room temperature (Figure 2A). This method couples cesium hydroxide with 4-bromobenzoate esters, forming 4-hydroxybenzoic acid intermediates that are subsequently etherified with 4-methoxyphenol. The bulky ligand accelerates oxidative addition and stabilizes the palladium intermediate, achieving yields exceeding 85% for electron-neutral substrates.

Copper-catalyzed Ullmann coupling provides an alternative for direct C–O bond formation. Using CuI and 1,10-phenanthroline, aryl iodides couple with 4-methoxyphenol in dimethylformamide (DMF) at 110°C. Electron-withdrawing groups on the benzoate ring (e.g., nitro, cyano) enhance reactivity, while electron-donating groups require higher temperatures (140°C).

Table 2: Catalyst Systems for Phenoxy Installation

Catalyst SystemSubstrateYield (%)
Pd/tBuBrettPhos4-Bromobenzoate92
CuI/1,10-phenanthroline4-Iodobenzoate78
Pd/Herrmann–BellerHeteroaryl chlorides65

Esterification Optimization: Catalytic Systems and Solvent Effects

The final esterification of 4-(4-methoxyphenoxy)benzoic acid with ethanol is typically achieved via acid-catalyzed Fischer esterification. Sulfuric acid (1–5 mol%) in refluxing toluene drives the equilibrium toward ester formation by removing water via azeotropic distillation. Polar aprotic solvents like dimethylacetamide (DMA) improve solubility but require higher catalyst loadings (10 mol%) to compensate for reduced proton activity.

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, operating at 40°C in solvent-free systems. However, reaction times extend to 48–72 hours, compared to 6–12 hours for acid catalysis.

Table 3: Esterification Conditions and Yields

CatalystSolventTemperature (°C)Yield (%)
H~2~SO~4~Toluene11089
HCl (gas)Ethanol7875
Lipase BSolvent-free4068

The alkylation of phenolic oxygen atoms represents a fundamental transformation in the chemistry of benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester, involving multiple mechanistic pathways that compete under various reaction conditions [1]. The primary pathway involves nucleophilic substitution reactions following the Williamson ether synthesis mechanism, where the phenolic oxygen acts as a nucleophile attacking alkyl halides through an SN2 mechanism [2]. This process demonstrates characteristic second-order kinetics with rate constants typically ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under standard conditions [1].

The neutral pathway mechanism, first identified in comprehensive density functional theory studies, involves direct coupling between phenolic compounds and alkenes without requiring strong acid catalysts [3]. This exothermic process exhibits significantly enhanced reaction rates, with rate constants reaching 10⁻² to 10¹ M⁻¹s⁻¹ at temperatures between 25-80°C [3]. The mechanism proceeds through formation of an intermediate ester complex between the alkene and acid catalyst, followed by three competing pathways leading to oxygen alkylation, ortho-carbon alkylation, and para-carbon alkylation [1].

Kinetic investigations reveal that oxygen alkylation demonstrates the most favorable energetics under neutral conditions, with activation energies typically ranging from 45-65 kJ/mol [1]. Competing carbon alkylation processes at ortho and para positions require substantially higher activation energies of 75-95 kJ/mol and 70-90 kJ/mol respectively, making oxygen alkylation kinetically preferred [1]. The ionic rearrangement mechanism, which describes intramolecular migration of alkyl groups from phenolic ethers to carbon positions, exhibits intermediate activation barriers of 55-75 kJ/mol and becomes significant at elevated temperatures above 80°C [1].

Reaction TypeActivation Energy (kJ/mol)Rate Constant (M⁻¹s⁻¹)Temperature Range (°C)Mechanistic Pathway
O-alkylation (Williamson ether synthesis)45-6510⁻³ to 10⁻¹25-100SN2 nucleophilic substitution
C-alkylation (ortho position)75-9510⁻⁵ to 10⁻³50-150Electrophilic aromatic substitution
C-alkylation (para position)70-9010⁻⁴ to 10⁻²50-150Electrophilic aromatic substitution
Neutral pathway (phenolic ether formation)Exothermic10⁻² to 10¹25-80Direct phenol-alkene coupling
Ionic rearrangement (ether to C-alkylation)55-7510⁻⁴ to 10⁻²80-150Intramolecular rearrangement

Temperature effects on alkylation kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [3]. At elevated temperatures, the ionic rearrangement mechanism becomes competitive with direct alkylation pathways, leading to increased formation of carbon-alkylated products [1]. The competition between hydrogen atoms and alkyl groups at substitution sites determines the ortho to para ratio of carbon alkylation products, with protonated intermediates significantly lowering transition state barriers for these rearrangement processes [1].

Electronic Effects in Methoxy Group-Directed Electrophilic Substitutions

The methoxy substituent in benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester exerts profound electronic effects on electrophilic aromatic substitution reactions through both inductive and resonance mechanisms [4] [5]. The methoxy group functions as a strong electron-donating substituent, increasing the electron density of the aromatic ring by factors of thousands compared to unsubstituted benzene [4]. This electron donation occurs primarily through resonance effects, where lone pairs on the methoxy oxygen participate in conjugation with the aromatic pi system [5].

Resonance structures generated by methoxy substitution create regions of enhanced electron density at ortho and para positions relative to the substituent [5]. Quantum mechanical calculations reveal electron density increases of +0.15 to +0.25 at these activated positions, compared to neutral aromatic carbons [5]. The meta position experiences minimal electronic activation, with electron density changes ranging from -0.05 to +0.05, explaining the strong regioselectivity observed in electrophilic substitution reactions [5].

The rate enhancement effects of methoxy substitution are dramatic, with ortho and para positions exhibiting relative rate increases of 10³ to 10⁴ compared to benzene [4] [5]. Meta positions show modest rate enhancements of only 1.2 to 2.0 times the benzene baseline, confirming the directional nature of methoxy electronic effects [5]. When multiple methoxy groups are present, additive effects lead to even greater rate enhancements of 10⁴ to 10⁶, regardless of the applied reaction conditions [6].

Substituent PositionRelative Rate EnhancementElectron Density Distribution (δ⁻)Resonance StabilizationCarbocation Stability
Ortho to methoxy10³ - 10⁴High (+0.15 to +0.25)StrongHighly stabilized
Meta to methoxy1.2 - 2.0Low (-0.05 to +0.05)WeakMinimally stabilized
Para to methoxy10³ - 10⁴High (+0.15 to +0.25)StrongHighly stabilized
Unsubstituted benzene (reference)1.0Neutral (0.00)NoneBaseline
Multiple methoxy groups10⁴ - 10⁶Very High (+0.25 to +0.40)Very StrongExtremely stabilized

The mechanism of methoxy-directed electrophilic substitution involves formation of resonance-stabilized carbocation intermediates known as sigma complexes [7]. When electrophiles attack ortho or para to methoxy groups, the resulting carbocations benefit from resonance stabilization involving the methoxy oxygen lone pairs [7]. This stabilization creates resonance structures where all atoms achieve octet configurations, significantly lowering the energy of the transition state [7].

Carbocation stability follows the trend of electron density distribution, with ortho and para positions generating highly stabilized intermediates through multiple resonance forms [7]. Meta attack produces carbocations that cannot access methoxy resonance stabilization, resulting in higher energy intermediates and slower reaction rates [7]. The electronic effects extend beyond simple activation, influencing the stereochemical outcome and product distribution in complex substitution reactions [6].

External electric field studies reveal that methoxy electronic effects maintain their directional character even under applied electromagnetic stress [6]. The additivity principle demonstrates that multiple methoxy substituents contribute cumulative electronic effects, with each additional group providing incremental rate enhancement independent of substitution pattern [6]. These findings confirm the robust nature of methoxy electronic donation across diverse reaction environments.

Hydrolytic Stability Profiles Under Varied pH Conditions

The hydrolytic stability of benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester exhibits pronounced pH dependence, following established mechanisms for carboxylic acid ester hydrolysis [8] [9]. Under strongly acidic conditions (pH 1.0-2.0), the compound demonstrates maximum stability with half-lives extending from 300 to 570 hours, reflecting the predominance of acid-catalyzed mechanisms that favor ester bond preservation [8]. The acid-catalyzed pathway involves protonation of the carbonyl oxygen, making the ester less susceptible to nucleophilic attack by water molecules [9].

As pH increases toward neutral conditions, hydrolytic stability decreases substantially due to the emergence of competing neutral and base-catalyzed mechanisms [9]. At pH 7.0, half-lives range from 6 to 18 hours, with rate constants of 10⁻⁴ to 10⁻³ s⁻¹ [9]. The neutral hydrolysis pathway involves direct water attack on the ester carbonyl without acid or base catalysis, representing the baseline hydrolytic process [9].

Under basic conditions (pH 8.0-12.0), hydrolytic degradation accelerates dramatically through the saponification mechanism [10]. Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming tetrahedral intermediates that rapidly eliminate alkoxide groups [10] [11]. At pH 10.0-12.0, half-lives decrease to 0.1-2 hours with rate constants reaching 10⁻² to 10⁻¹ s⁻¹ [9]. This mechanism is effectively irreversible under basic conditions due to deprotonation of the carboxylic acid product [10].

pH RangeHalf-life (hours)Rate Constant k (s⁻¹)Dominant MechanismTemperature Coefficient
1.0 - 2.0 (Strongly acidic)300 - 57010⁻⁷ to 10⁻⁶Acid-catalyzed hydrolysis2.5 - 3.2
3.0 - 4.0 (Moderately acidic)48 - 12010⁻⁶ to 10⁻⁵Acid-catalyzed hydrolysis2.2 - 2.8
5.0 - 6.0 (Weakly acidic)12 - 3610⁻⁵ to 10⁻⁴Mixed acid/neutral2.0 - 2.5
7.0 (Neutral)6 - 1810⁻⁴ to 10⁻³Neutral hydrolysis1.8 - 2.2
8.0 - 9.0 (Weakly basic)2 - 810⁻³ to 10⁻²Base-catalyzed hydrolysis1.5 - 2.0
10.0 - 12.0 (Strongly basic)0.1 - 210⁻² to 10⁻¹Base-catalyzed hydrolysis1.2 - 1.8

Temperature effects on hydrolytic stability vary significantly with pH, as indicated by temperature coefficients ranging from 1.2 to 3.2 [12] [13]. Under acidic conditions, temperature coefficients are highest (2.5-3.2), reflecting the greater activation energy requirements for acid-catalyzed mechanisms [12]. Basic hydrolysis shows lower temperature dependence (1.2-1.8) due to the inherently favorable thermodynamics of hydroxide attack [13].

The overall hydrolysis rate represents the sum of acid-catalyzed, neutral, and base-catalyzed contributions according to the equation: kh = kA[H+] + kN + kB[OH-], where each term represents the respective mechanistic pathway [9]. At environmental pH values (5-9), neutral and base-catalyzed components dominate the hydrolytic process [9]. The pH-rate profile exhibits characteristic V-shaped behavior, with minimum stability occurring near neutral pH where all three mechanisms contribute comparably [14].

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

272.10485899 g/mol

Monoisotopic Mass

272.10485899 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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